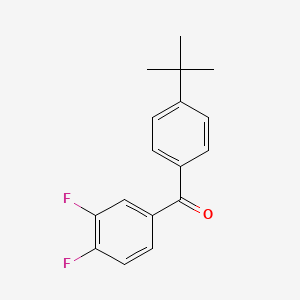

4-tert-Butyl-3',4'-difluorobenzophenone

Description

Contextualization within Advanced Organic Synthesis and Materials Science

Substituted aryl ketones are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. nih.gov Their synthesis and modification are central themes in organic chemistry. mdpi.comresearchgate.net Within this broad class, fluorinated benzophenones represent a particularly valuable subset. The introduction of fluorine atoms into the benzophenone (B1666685) scaffold can dramatically alter the molecule's electronic properties, stability, and reactivity, making these compounds highly sought after in materials science and medicinal chemistry. nih.govnih.gov

A prime example of their application is in the synthesis of high-performance polymers. google.com Specifically, 4,4'-difluorobenzophenone (B49673) is a key monomer used in the production of polyether ether ketone (PEEK), a robust polymer known for its exceptional thermal stability and chemical resistance, which is utilized in demanding environments such as aerospace components and medical implants. wikipedia.orggoogle.com The fluorine atoms in these precursors are crucial, acting as leaving groups during nucleophilic aromatic substitution polymerization reactions. google.com Furthermore, the benzophenone core is a prevalent feature in many bioactive molecules, and fluorination can enhance protein-ligand interactions, improve metabolic stability, and increase bioavailability, making fluorinated benzophenones attractive targets for drug discovery. nih.govmq.edu.au

Historical Development and Significance of Fluorinated Benzophenones (General)

The development of fluorinated organic compounds has been a major focus of chemical research over the last century, driven by the unique properties imparted by the fluorine atom. researchgate.net The synthesis of fluorinated benzophenones became more accessible with the advancement of fluorinating agents and synthetic methodologies. beilstein-journals.org Historically, methods such as the Friedel-Crafts acylation have been employed to create these structures, for instance, by reacting a fluorinated benzoyl chloride with a fluorinated benzene (B151609) derivative in the presence of a Lewis acid catalyst. wikipedia.orggoogleapis.com

The significance of these compounds grew with the discovery of their utility as precursors to advanced polymers like PEEK. google.com The ability to strategically place fluorine atoms on the aromatic rings allows for the fine-tuning of reactivity and the properties of the resulting materials. nih.govku.edu In medicinal chemistry, the incorporation of fluorine became a common strategy to optimize drug candidates, leading to increased interest in fluorinated scaffolds like benzophenone. mq.edu.au This has spurred the development of more sophisticated synthetic routes to access a wide variety of symmetrically and asymmetrically substituted fluorinated benzophenones to explore their potential in various applications. nih.govnih.gov

Unique Attributes of the tert-Butyl Moiety in Organic Chemistry

The tert-butyl group, with the chemical formula -C(CH₃)₃, possesses a unique combination of steric and electronic properties that make it an exceptionally useful substituent in organic chemistry. fiveable.mewikipedia.org Its most prominent feature is its significant bulk, which introduces steric hindrance around the site of its attachment. fiveable.me This bulkiness can be strategically employed to control the conformation of molecules, influence the stereoselectivity of reactions, and provide kinetic stabilization by physically blocking reactive centers from unwanted interactions. fiveable.mewikipedia.org

The tert-butyl group is also known for its stability, which is attributed to hyperconjugation. fiveable.me This stabilizing effect is particularly important in reaction intermediates like carbocations. Due to its steric bulk and chemical stability, it is frequently used as a protecting group for alcohols and other functional groups during multi-step syntheses. wikipedia.orgfiveable.me While it is an alkyl group and thus generally considered electron-donating through an inductive effect, its primary influence is often steric. udg.edu This combination of size, stability, and electronic nature allows the tert-butyl group to exert profound control over a molecule's reactivity and physical properties. rsc.org

Research Gaps and the Rationale for Investigating 4-tert-Butyl-3',4'-difluorobenzophenone

While the fields of fluorinated benzophenones and tert-butyl-substituted aromatics are individually well-established, the specific compound this compound remains sparsely documented in publicly available scientific literature. A significant research gap exists concerning its specific synthesis, detailed characterization, and potential applications.

The rationale for a thorough investigation of this particular molecule is compelling. It uniquely combines the attributes of its constituent parts:

A Difluorinated Phenyl Ring: The presence of two fluorine atoms at the 3' and 4' positions makes this ring electron-deficient and activates the para-position (relative to the carbonyl) for nucleophilic aromatic substitution, a key reaction in polymer synthesis.

A tert-Butyl-Substituted Phenyl Ring: The bulky, electron-donating tert-butyl group on the other ring provides steric influence and modifies the electronic nature of the benzophenone system.

Investigating this compound would allow researchers to explore the interplay between these opposing electronic and steric features. This could lead to the development of novel monomers for high-performance polymers with modified properties, such as improved solubility, altered thermal characteristics, or different crystalline structures compared to polymers derived from non-butylated analogues. Furthermore, its potential as a synthon for new pharmaceuticals or agrochemicals, where the combination of fluorine and a tert-butyl group could fine-tune biological activity, remains an unexplored but promising area of research.

Data for this compound

| Property | Value |

| CAS Number | 845781-01-3 sigmaaldrich.comcalpaclab.com |

| Molecular Formula | C₁₇H₁₆F₂O sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 274.31 g/mol sigmaaldrich.comcalpaclab.com |

| IUPAC Name | (4-tert-butylphenyl)(3,4-difluorophenyl)methanone sigmaaldrich.com |

| InChI Key | JVKNUIGIKMPSCH-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNUIGIKMPSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373810 | |

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-01-3 | |

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 3 ,4 Difluorobenzophenone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.com For 4-tert-Butyl-3',4'-difluorobenzophenone, the most logical disconnection is at the carbon-carbon bond of the carbonyl group, which simplifies the molecule into two key fragments. bham.ac.ukslideshare.netyoutube.comox.ac.uk This approach suggests that the aryl ketone can be formed through the reaction of a nucleophilic aromatic ring with an electrophilic acyl derivative.

Two primary disconnection strategies emerge:

Disconnection A: This involves a disconnection between the carbonyl carbon and the 4-tert-butylphenyl ring. This suggests a Friedel-Crafts acylation reaction where 1,2-difluorobenzene (B135520) is acylated with 4-tert-butylbenzoyl chloride.

Disconnection B: This approach breaks the bond between the carbonyl carbon and the 3,4-difluorophenyl ring. This would involve the acylation of tert-butylbenzene (B1681246) with 3,4-difluorobenzoyl chloride.

Strategically, Disconnection A is often preferred due to the electronic nature of the reactants. The 1,2-difluorobenzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. Conversely, the 4-tert-butylbenzoyl chloride is an activated acylating agent.

Classical and Modern Approaches for Fluorobenzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.comfiveable.memasterorganicchemistry.comlibretexts.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comfiveable.meorganic-chemistry.org

In the context of this compound synthesis, the reaction would involve 1,2-difluorobenzene and 4-tert-butylbenzoyl chloride. wikipedia.orggoogle.com The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. A notable advantage of Friedel-Crafts acylation is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution. libretexts.orgorganic-chemistry.org However, a key challenge in this specific synthesis is the deactivating effect of the two fluorine atoms on the 1,2-difluorobenzene ring, which can make the reaction sluggish and require stoichiometric amounts of the catalyst. masterorganicchemistry.com

| Parameter | Description | Challenges & Considerations |

|---|---|---|

| Reactants | 1,2-Difluorobenzene and 4-tert-butylbenzoyl chloride | The deactivated nature of 1,2-difluorobenzene requires forcing reaction conditions. |

| Catalyst | Lewis acids such as AlCl₃ or FeCl₃ | Stoichiometric amounts are often necessary due to complexation with the product. organic-chemistry.org |

| Key Intermediate | Acylium ion | Resonance stabilization prevents carbocation rearrangements. libretexts.org |

| Advantages | Generally high yields and prevention of polyacylation. | The deactivating effect of fluorine atoms can lower the reaction rate. |

Modern synthetic chemistry offers several powerful cross-coupling reactions that can be adapted for the synthesis of diaryl ketones.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of a (4-tert-butylbenzoyl)boronic acid derivative with 1,2-difluorobenzene or the coupling of a 3,4-difluorophenylboronic acid with 4-tert-butylbenzoyl chloride. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

Negishi Coupling: This reaction employs an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. researchgate.netmit.edunih.gov The synthesis could proceed by coupling a 3,4-difluorophenylzinc reagent with 4-tert-butylbenzoyl chloride. Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. ubc.caljmu.ac.uk

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of the Buchwald-Hartwig reaction can be used to form C-C bonds. wikipedia.orgprinceton.eduacsgcipr.org More recent developments have shown that related palladium-catalyzed methods can be used to synthesize ketones. rsc.orgrsc.org This could involve the coupling of an aryl halide with a suitable carbonyl-containing coupling partner.

An alternative synthetic route involves the oxidation of a diarylmethane precursor. nih.gov In this approach, 4-tert-butyl-3',4'-difluorodiphenylmethane would be synthesized first, followed by oxidation of the methylene (B1212753) bridge to a carbonyl group.

The initial synthesis of the diarylmethane can be achieved through Friedel-Crafts alkylation or cross-coupling reactions. rsc.org The subsequent oxidation of the benzylic C-H bond can be accomplished using a variety of oxidizing agents. researchgate.net Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and other chromium-based oxidants. The choice of oxidant and reaction conditions is crucial to ensure selective oxidation to the ketone without over-oxidation or side reactions.

Introduction of the tert-Butyl Group: Positional Selectivity and Stereochemical Considerations

The introduction of the tert-butyl group is a critical step in the synthesis. This is typically achieved through Friedel-Crafts alkylation of a suitable aromatic precursor. beilstein-journals.orgcerritos.edu The tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution. stackexchange.comvarsitytutors.com However, due to its significant steric bulk, the para-substituted product is heavily favored. varsitytutors.comnumberanalytics.comresearchgate.netlibretexts.org

When considering the timing of the tert-butyl group's introduction, it is often advantageous to introduce it early in the synthetic sequence. For instance, starting with tert-butylbenzene and acylating it with 3,4-difluorobenzoyl chloride would ensure the correct positioning of the tert-butyl group. There are no major stereochemical considerations for the introduction of the tert-butyl group itself, as it is achiral.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is paramount to achieving high yields and purity.

For Friedel-Crafts Acylation: Key parameters to optimize include the choice of Lewis acid catalyst, solvent, reaction temperature, and reaction time. For deactivated substrates like 1,2-difluorobenzene, stronger Lewis acids or higher temperatures may be required. acs.orgnih.govnih.gov The use of more modern and efficient catalyst systems, such as those based on metal triflates, can also be explored.

For Cross-Coupling Reactions: The optimization of cross-coupling reactions hinges on the selection of the palladium or nickel catalyst, the ligand, the base, and the solvent. rsc.orgresearchgate.netnih.gov For reactions involving aryl fluorides, which are generally less reactive, specialized ligands that promote the challenging C-F bond activation are often necessary. mdpi.comrsc.org

For Oxidation Pathways: The efficiency of the oxidation of diarylmethanes depends on the oxidant, catalyst (if any), solvent, and temperature. researchgate.netscielo.br Over-oxidation can be a significant side reaction, so careful control of the reaction stoichiometry and conditions is essential.

| Methodology | Key Advantages | Key Challenges | Optimization Focus |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct, often high-yielding for activated rings. | Deactivation by fluorine atoms, requires strong Lewis acids. | Catalyst choice and loading, temperature control. |

| Cross-Coupling Reactions | Mild conditions, high functional group tolerance. | C-F bond activation can be difficult, requires specialized catalysts. rsc.org | Ligand selection, base, and solvent system. rsc.orgresearchgate.netnih.gov |

| Oxidation of Diarylmethanes | Alternative route if acylation or coupling is problematic. | Potential for over-oxidation, requires an additional synthetic step. | Choice of oxidizing agent, reaction time, and temperature. researchgate.netscielo.br |

Purification and Isolation Techniques for High Purity Target Compound

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the meticulous application of purification and isolation techniques to yield a compound of high purity. The crude product obtained from the primary reaction, typically a Friedel-Crafts acylation or a related coupling reaction, will invariably contain unreacted starting materials, by-products, and residual catalysts. Therefore, a multi-step purification strategy is often employed, commonly involving a combination of extraction, chromatography, and recrystallization.

Following the completion of the synthesis, the initial workup generally involves quenching the reaction mixture, followed by an extractive procedure to separate the organic product from the aqueous phase. The organic layer, containing the crude this compound, is then typically washed sequentially with water and a brine solution to remove water-soluble impurities. Subsequently, the organic phase is dried over an anhydrous inorganic salt, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which may present as an oil or a solid.

For the removal of closely related impurities and to achieve a higher degree of purity, column chromatography is a widely utilized and effective technique. The choice of stationary and mobile phases is critical for optimal separation. For compounds of this nature, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a non-polar solvent system, with the polarity adjusted to achieve the desired separation. A common eluent system for substituted benzophenones is a mixture of petroleum ether and ethyl acetate. nih.gov The optimal ratio of these solvents is determined empirically, often guided by thin-layer chromatography (TLC), to ensure a good separation between the target compound and any impurities.

Table 1: Illustrative Column Chromatography Parameters for Substituted Benzophenones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (typically 200-300 or 300-400 mesh) |

| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate |

| Eluent Ratio | Ranging from 5:1 to 7:1 (v/v), optimized based on TLC analysis |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

To obtain this compound of the highest purity, particularly for applications with stringent purity requirements, recrystallization is often the final and most critical purification step. This technique relies on the principle of differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. For fluorinated benzophenone (B1666685) derivatives, various solvent systems have been shown to be effective. For instance, the structurally similar 4,4'-difluorobenzophenone (B49673) can be purified to a high degree (≥99.9%) by recrystallization from methanol. google.com Another effective method for this class of compounds involves repeated recrystallization from a mixture of glacial acetic acid and water, which has been demonstrated to elevate the purity to at least 99.5%. google.com The selection of an appropriate recrystallization solvent for this compound would involve experimental screening of various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Table 2: Recrystallization Solvents for High Purity Fluorinated Benzophenones

| Compound | Recrystallization Solvent/System | Achieved Purity | Reference |

|---|---|---|---|

| 4,4'-difluorobenzophenone | Methanol | ≥99.9% | google.com |

| 4,4'-difluorobenzophenone | Glacial Acetic Acid / Water (9:1) | ≥99.5% | google.com |

The isolation of the purified this compound after recrystallization is typically achieved by vacuum filtration, where the crystalline solid is collected on a filter paper. The collected crystals are then washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. Finally, the purified compound is dried under vacuum to remove any remaining solvent, yielding the high-purity target compound. The purity of the final product is then typically confirmed by analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Molecular Structure and Energetics of 4 Tert Butyl 3 ,4 Difluorobenzophenone

Conformational Analysis and Rotational Barriers around the Carbonyl Group

The conformation of benzophenone (B1666685) and its derivatives is primarily defined by the torsional angles of the two phenyl rings with respect to the plane of the carbonyl group. In the parent benzophenone molecule, the phenyl rings are twisted out of the carbonyl plane to alleviate steric hindrance between the ortho-hydrogens. mdpi.com For 4-tert-Butyl-3',4'-difluorobenzophenone, a similar twisted conformation is expected. The degree of this twist, represented by the dihedral angles, is influenced by the substituents.

Computational studies on various substituted benzophenones have shown that the minimum energy conformation arises from a balance of steric repulsion and electronic conjugation. researchgate.netcdnsciencepub.com The bulky tert-butyl group on one ring and the fluorine atoms on the other will influence the final rotational arrangement. While specific rotational barriers for this compound are not available in the literature, studies on related compounds provide insight. The barrier to internal rotation of the phenyl groups in benzophenone itself is relatively low. mdpi.com Ortho-substituents, in particular, can significantly increase this barrier due to increased steric clashes. nih.gov In the case of this compound, the substituents are in the para and meta positions, suggesting that the rotational barriers might not be exceptionally high, though they would differ from unsubstituted benzophenone due to altered electronic and steric profiles.

The rotation around the C-C bonds connecting the phenyl rings to the carbonyl carbon is a key factor in determining the molecule's three-dimensional shape. Theoretical calculations, such as those using density functional theory (DFT), are effective in determining these rotational barriers by mapping the potential energy surface as a function of the dihedral angles. nih.gov

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Geometry | Non-planar, propeller-like | Typical for benzophenone derivatives to minimize steric strain. mdpi.comnih.gov |

| Phenyl Ring Torsion | Both rings twisted out of the carbonyl plane | Alleviates steric hindrance between the rings. nih.gov |

| Rotational Barriers | Moderately low | Substituents are not in the sterically crowded ortho positions. nih.gov |

Intramolecular Interactions: Fluorine-Aryl and tert-Butyl-Aryl Effects

The substituents on the phenyl rings introduce specific intramolecular interactions that modulate the structure and reactivity of the molecule.

Fluorine-Aryl Effects: The two fluorine atoms on one of the phenyl rings have a significant impact due to their high electronegativity. They exert a strong electron-withdrawing inductive effect, which can influence the charge distribution across the molecule. libretexts.org Furthermore, fluorine atoms can participate in weak intramolecular interactions, such as C-H···F contacts, which can affect the conformational preferences. researchgate.net The presence of multiple fluorine atoms can also lead to F···F interactions, which are generally repulsive but can influence crystal packing. researchgate.net

tert-Butyl-Aryl Effects: The tert-butyl group is known for its significant steric bulk. numberanalytics.com This steric hindrance can influence the preferred rotational conformation of the substituted phenyl ring, potentially affecting the degree of conjugation with the carbonyl group. libretexts.org Electronically, the tert-butyl group is generally considered to be a weak electron-donating group through an inductive effect. stackexchange.com This can slightly increase the electron density on the phenyl ring to which it is attached.

The combination of an electron-donating tert-butyl group on one ring and electron-withdrawing fluorine atoms on the other creates an electronic push-pull system across the carbonyl bridge, which is expected to influence the molecule's dipole moment and other electronic properties.

Electronic Structure Investigations (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and spectroscopic properties. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. longdom.org

In benzophenone derivatives, the HOMO is typically located on the phenyl rings, while the LUMO is often centered on the carbonyl group and extends into the aromatic system. scialert.netresearchgate.net For this compound, it is expected that the electron-donating tert-butyl group will raise the energy of the HOMO on its substituted ring, while the electron-withdrawing difluoro groups will lower the energy of the LUMO on the other ring. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, suggesting higher reactivity. scialert.net

The charge distribution will be asymmetric due to the different substituents. The electronegative fluorine atoms will draw electron density, leading to a partial negative charge in their vicinity and a more electrophilic character for the difluorinated phenyl ring. Conversely, the tert-butyl group will slightly increase the electron density on its ring. The carbonyl oxygen will carry a significant partial negative charge, and the carbonyl carbon a partial positive charge, as is typical for ketones. scialert.net

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high | Influence of the electron-donating tert-butyl group. scialert.net |

| LUMO Energy | Relatively low | Influence of the electron-withdrawing difluoro groups. scialert.net |

| HOMO-LUMO Gap | Smaller than benzophenone | Combined effect of electron-donating and -withdrawing groups. longdom.org |

| Charge Distribution | Asymmetric | Due to the opposing electronic nature of the substituents. |

Theoretical Prediction of Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive sites of a molecule. scm.com The Fukui function, f(r), is a particularly useful descriptor that indicates the change in electron density at a given point when an electron is added to or removed from the system. numberanalytics.com

The Fukui function helps to identify the most likely sites for electrophilic and nucleophilic attack:

f+(r): This function corresponds to the addition of an electron and identifies sites susceptible to nucleophilic attack . The region with the highest f+(r) value is the most electrophilic.

f-(r): This function relates to the removal of an electron and points to sites prone to electrophilic attack . The region with the highest f-(r) value is the most nucleophilic. scm.comfaccts.de

For this compound, one would expect the following:

Nucleophilic Attack (Electrophilic Sites): The carbonyl carbon is a primary candidate for nucleophilic attack due to its inherent partial positive charge. The difluorinated ring, being electron-deficient, would also be more susceptible to nucleophilic attack compared to the tert-butyl substituted ring. The f+(r) function would likely be largest on the carbonyl carbon.

Electrophilic Attack (Nucleophilic Sites): The tert-butyl-substituted phenyl ring, being more electron-rich, would be the preferred site for electrophilic attack, particularly at the ortho and para positions relative to the tert-butyl group (though the para position is already occupied by the carbonyl). The carbonyl oxygen, with its lone pairs, would also be a site for electrophilic interaction. The f-(r) function would likely highlight these regions. numberanalytics.com

By calculating the condensed Fukui functions (values for each atom), a quantitative ranking of the reactivity of different atomic sites can be established. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR):

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

¹⁹F NMR for Fluorine Environments and Substituent Effects

¹⁹F NMR is a highly sensitive technique specifically used to study fluorine-containing compounds. For 4-tert-Butyl-3',4'-difluorobenzophenone, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. The chemical shifts of these signals would provide information about their electronic environment, and the coupling between them (JFF) would confirm their ortho relationship. Additionally, couplings to nearby protons (JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the assignment of the aromatic signals.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to trace the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This would be particularly useful for connecting the tert-butyl group to its corresponding phenyl ring and for assigning the quaternary carbons, including the carbonyl carbon.

Vibrational Spectroscopy:

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Raman Spectroscopy for Molecular Vibrations and Conjugation

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the molecular vibrations. The symmetric vibrations of the aromatic rings and the C-C skeletal vibrations would be expected to show strong Raman signals. The position of the carbonyl stretching band can also provide insights into the degree of conjugation within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and probing the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with a molecular formula of C₁₇H₁₆F₂O, HRMS can distinguish its mass from other potential compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₂O |

| Ionization Mode | Positive (e.g., [M+H]⁺) |

| Theoretical Exact Mass ([M]⁺) | 274.1169 g/mol |

| Theoretical Exact Mass ([M+H]⁺) | 275.1247 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used to elucidate the structure of a molecule. chemrxiv.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and then these fragments are analyzed. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. acs.orgnih.gov

For this compound, the most likely points of fragmentation are the carbon-carbon bonds adjacent to the central carbonyl group. The analysis of its fragmentation pathways would likely reveal characteristic losses corresponding to the tert-butyl and difluorophenyl moieties.

Proposed Fragmentation Pathway:

Precursor Ion Selection: The protonated molecule, [C₁₇H₁₆F₂O+H]⁺, with an m/z of approximately 275.12, is isolated.

Fragmentation: Upon collision with an inert gas, the precursor ion fragments. Cleavage can occur on either side of the carbonyl group.

Cleavage A: Loss of the 3,4-difluorophenyl group, leading to the formation of a 4-tert-butylbenzoyl cation.

Cleavage B: Loss of the 4-tert-butylphenyl group, resulting in a 3,4-difluorobenzoyl cation.

Tertiary Carbocation Formation: A common pathway for tert-butyl substituted compounds is the formation of the highly stable tert-butyl cation.

| Proposed Fragment Structure | Chemical Formula | Approximate m/z |

|---|---|---|

| [4-tert-butylbenzoyl]⁺ | [C₁₁H₁₃O]⁺ | 161.10 |

| [3,4-difluorobenzoyl]⁺ | [C₇H₄F₂O]⁺ | 157.02 |

| [tert-butyl]⁺ | [C₄H₉]⁺ | 57.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding electrons that can undergo such electronic transitions. scialert.net

The structure of this compound contains several chromophores: the carbonyl group (C=O) and the two aromatic (phenyl) rings. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to two main types of electronic transitions:

n→π* (n-to-pi-star) transitions: Involving the non-bonding (n) electrons of the carbonyl oxygen being excited to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths.

π→π* (pi-to-pi-star) transitions: Involving the excitation of electrons from bonding π orbitals in the aromatic rings and carbonyl group to anti-bonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths. acs.org

Substituents on the benzophenone (B1666685) core, such as the tert-butyl and fluorine groups, can cause shifts in the absorption maxima (λmax), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. nih.gov Studies on substituted benzophenones show that absorption in the UVB range (290–320 nm) is common for para-substituted compounds, while other substitutions can lead to absorption in the UVA range (320–400 nm). acs.orgscribd.com

| Electronic Transition | Associated Chromophore(s) | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Rings, Carbonyl Group | ~250-290 nm | High |

| n → π | Carbonyl Group | ~330-380 nm | Low |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be calculated. nih.gov

For this compound, X-ray crystallography would provide invaluable information on its molecular conformation. A key parameter in benzophenone structures is the dihedral angle (twist) between the two phenyl rings, which is influenced by both steric hindrance from substituents and crystal packing forces. nih.govresearchgate.net This technique would also reveal how molecules arrange themselves in the crystal lattice, elucidating intermolecular interactions such as C-H···F, C-H···O, or π-π stacking that govern the solid-state structure.

| Parameter Type | Specific Information Determined |

|---|---|

| Bond Lengths | Precise distances for C=O, C-C, C-F, and C-H bonds |

| Bond Angles | Angles around the central carbonyl carbon and within the phenyl rings |

| Torsion (Dihedral) Angles | The twist angle between the planes of the two aromatic rings |

| Crystal Packing | Unit cell dimensions and symmetry |

| Intermolecular Interactions | Identification of non-covalent forces (e.g., C-H···F, C-H···O) |

Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 ,4 Difluorobenzophenone

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The difluorinated phenyl ring of 4-tert-Butyl-3',4'-difluorobenzophenone is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in aromatic chemistry. In these reactions, a nucleophile replaces a leaving group, in this case, a fluoride (B91410) ion, on the aromatic ring. The presence of the electron-withdrawing benzoyl group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the carbonyl.

SNAr reactions are crucial for synthesizing a variety of derivatives. For instance, reaction with morpholine (B109124) can lead to the substitution of one of the fluorine atoms. The regioselectivity of such reactions is a significant area of study, often influenced by the solvent and reaction conditions. While the classical mechanism involves a two-step process with a Meisenheimer intermediate, some SNAr reactions are now understood to proceed via a concerted mechanism. nih.gov Computational and experimental studies on related compounds, such as pentafluoropyridine, have provided evidence for concerted pathways. nih.gov

The general mechanism for a classical SNAr reaction is as follows:

Nucleophilic Attack: A nucleophile adds to the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate of these reactions is influenced by the electron-withdrawing nature of substituents on the ring and the nature of the leaving group and nucleophile.

Carbonyl Group Reactivity: Reduction, Alkylation, and Condensation Reactions

The carbonyl group in this compound is a key site of reactivity, participating in a range of transformations including reductions, alkylations, and condensation reactions.

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The choice of reducing agent can be critical, with LiAlH₄ being a much stronger reducing agent than NaBH₄. Catalytic hydrogenation is another method that can be employed for the reduction of the carbonyl group.

Alkylation: Alkylation of the carbonyl group can be achieved using organometallic reagents such as Grignard reagents or organolithium compounds. These reactions result in the formation of a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol. For instance, reaction with an ethyl Grignard reagent would yield an ethyl-substituted tertiary alcohol. Kinetic studies on the reaction of organozincates with sterically hindered ketones like di-tert-butyl ketone have provided insights into the mechanisms of such additions. nih.gov

Condensation Reactions: The carbonyl group can also undergo condensation reactions. These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. While ketones are generally less reactive in condensation reactions than aldehydes, they can participate in reactions like the Wittig reaction to form alkenes or aldol-type condensations under specific conditions.

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Secondary Alcohol |

| Alkylation | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Condensation | Wittig Reagents (Ph₃P=CHR) | Alkene |

Aromatic Electrophilic Substitution on the tert-Butyl Phenyl Ring

The tert-butyl phenyl ring of the molecule is activated towards electrophilic aromatic substitution (SEAr). The tert-butyl group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. wikipedia.orgstackexchange.com This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex or benzenium ion) formed during the reaction. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid.

While the tert-butyl group is activating, its large size can cause steric hindrance, which may influence the ratio of ortho to para products. wikipedia.orgyoutube.com In many cases, the para product is favored due to the reduced steric clash between the bulky tert-butyl group and the incoming electrophile. wikipedia.org For example, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para-nitro product compared to the ortho-nitro product. wikipedia.orgstackexchange.com

Photochemical Behavior and Excited State Dynamics

The photochemical behavior of benzophenones is a well-studied area of organic chemistry. Upon absorption of UV light, benzophenone (B1666685) and its derivatives can be excited from the ground state (S₀) to a singlet excited state (S₁), which then typically undergoes efficient intersystem crossing to a triplet excited state (T₁). bgsu.edu The triplet state is often the reactive species in photochemical reactions.

For many benzophenones, photoreduction is a common reaction pathway, particularly in the presence of a hydrogen donor like isopropyl alcohol, leading to the formation of benzopinacol (B1666686). bgsu.eduacs.org However, the substituents on the benzophenone can significantly influence its photochemical behavior. acs.org For instance, some substituted benzophenones may undergo other reactions or exhibit different excited state dynamics. nih.gov

The excited state dynamics of complex organic molecules are often investigated using techniques like femtosecond transient absorption spectroscopy. scispace.comchemrxiv.org These studies provide insights into the lifetimes of excited states and the rates of processes like internal conversion and intersystem crossing. scispace.comchemrxiv.org For related difluoroboron complexes, it has been shown that anion binding can alter both radiative and nonradiative rate constants. rsc.org The presence of the tert-butyl and difluoro substituents on this compound would be expected to influence its excited state properties and photochemical reactivity.

Mechanistic Pathways of Key Transformations (e.g., utilizing DFT calculations, kinetic studies)

The mechanisms of the reactions involving this compound can be elucidated through a combination of experimental and computational methods. Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants, can provide valuable information about the reaction mechanism. For example, kinetic studies have been used to investigate the reactions of organozincates with ketones. nih.gov

Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms. nih.govresearchgate.net DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of a reaction. researchgate.net This information can be used to predict the feasibility of different reaction pathways and to understand the factors that control the selectivity of a reaction. For instance, DFT calculations have been used to study the quenching of triplet benzophenone by aromatic compounds and to investigate the phototransformation pathways of benzophenones in the presence of nitrate. nih.govnih.gov

For this compound, DFT calculations could be employed to:

Model the transition states for nucleophilic aromatic substitution to predict regioselectivity.

Investigate the energetics of carbonyl reduction and alkylation.

Calculate the relative stabilities of the intermediates in electrophilic aromatic substitution on the tert-butyl phenyl ring.

Explore the potential energy surfaces of the excited states to understand its photochemical behavior. nih.gov

| Mechanistic Investigation Technique | Information Gained |

| Kinetic Studies | Reaction rates, rate laws, activation parameters, information on reaction intermediates. rsc.orgub.edu |

| DFT Calculations | Geometries and energies of molecules, transition state structures, reaction pathways, electronic properties. nih.govresearchgate.netscialert.net |

Influence of the tert-Butyl Group on Reaction Rates and Selectivity (Steric and Electronic Effects)

The tert-butyl group exerts a significant influence on the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Effects: The tert-butyl group is exceptionally bulky, which leads to steric hindrance. wikipedia.orgresearchgate.net This steric bulk can:

Hinder attack at adjacent positions: In electrophilic aromatic substitution on the tert-butyl phenyl ring, the large size of the tert-butyl group disfavors the approach of electrophiles to the ortho positions, often leading to a preference for substitution at the less sterically hindered para position. wikipedia.orgyoutube.com

Influence conformational preferences: The steric bulk of the tert-butyl group can affect the conformation of the molecule, which in turn can influence its reactivity.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This electronic effect:

Activates the phenyl ring: The electron-donating nature of the tert-butyl group increases the electron density of the attached phenyl ring, making it more susceptible to electrophilic attack. wikipedia.org This leads to a faster rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). stackexchange.com

Stabilizes carbocation intermediates: The electron-donating effect of the tert-butyl group helps to stabilize the positive charge of the carbocation intermediate formed during electrophilic aromatic substitution, further contributing to the increased reaction rate. stackexchange.com

The interplay of these steric and electronic effects is crucial in determining the outcome of reactions involving this compound. While the electronic effect activates the ring for electrophilic substitution, the steric effect governs the regioselectivity of the reaction. youtube.com The tert-butyl group is widely used in organic synthesis to control reaction outcomes by leveraging these effects. researchgate.netnih.gov

Role As a Building Block in Advanced Materials Synthesis

Precursor for High-Performance Poly(aryl ether ketone) (PAEK) Derivatives

4-tert-Butyl-3',4'-difluorobenzophenone serves as a key monomer in the creation of advanced Poly(aryl ether ketone) (PAEK) derivatives. PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. google.com The incorporation of this specific monomer allows for the precise tuning of polymer properties.

The synthesis of PAEKs from this compound is achieved through a process called nucleophilic aromatic substitution (NAS) polycondensation. In this reaction, the fluorine atoms on the benzophenone (B1666685) molecule are activated by the electron-withdrawing ketone group. These activated sites readily react with the nucleophilic oxygen atoms of a bisphenol comonomer (such as hydroquinone or bisphenol A) in the presence of a weak base like potassium carbonate. google.com The base deprotonates the hydroxyl groups of the bisphenol, forming a more reactive phenoxide, which then displaces the fluoride (B91410) ions to form a stable ether linkage, progressively building the long polymer chain.

A significant challenge with standard PAEKs, such as Poly(ether ether ketone) (PEEK), is their limited solubility in common organic solvents, which complicates their processing. researchgate.net The introduction of the bulky tert-butyl group on the this compound monomer is a strategic approach to overcome this issue. This large substituent disrupts the regular packing of the polymer chains, hindering the formation of highly ordered crystalline regions. This disruption increases the free volume between chains, which allows solvent molecules to penetrate more easily, thereby enhancing the polymer's solubility in solvents like N-methyl-pyrrolidinone (NMP). researchgate.net This improved solubility makes solution-based processing techniques, such as casting and spin-coating, more feasible.

The presence of the tert-butyl group also has a profound effect on the thermal and mechanical properties of the resulting PAEK derivatives. While disrupting crystallinity can lead to a lower melting temperature (Tm), it often results in polymers that are amorphous and exhibit a distinct glass transition temperature (Tg). researchgate.net The bulky side group can restrict the rotational freedom of the polymer backbone, leading to an increase in the Tg, which means the material retains its rigidity and mechanical strength at higher temperatures. However, the reduction in crystallinity may also lead to a decrease in properties like tensile strength and modulus when compared to their highly crystalline counterparts. google.comresearchgate.net

| Property | Standard PEEK | Modified PAEK (with tert-Butyl Group) | Reason for Change |

|---|---|---|---|

| Crystallinity | Semi-crystalline (typically 30-40%) | Amorphous or low crystallinity | Bulky tert-butyl group disrupts chain packing. |

| Solubility (in NMP at RT) | Insoluble | Soluble | Reduced crystallinity allows solvent penetration. |

| Glass Transition Temp. (Tg) | ~143 °C | Often higher (>150 °C) | Restricted chain mobility due to the bulky side group. |

| Melting Temp. (Tm) | ~343 °C | Not applicable or significantly lower | Lack of significant crystalline domains. |

Development of Novel Photoinitiators and UV-Curable Systems

The benzophenone core of this compound makes it a candidate for use in photochemistry. Benzophenone and its derivatives are well-known Type II photoinitiators, widely used in UV-curable coatings, inks, and adhesives. researchgate.net Upon absorption of UV radiation, the benzophenone moiety is excited to a triplet state. It can then abstract a hydrogen atom from a synergist molecule (often a tertiary amine), generating free radicals. These radicals initiate the rapid polymerization of monomers and oligomers, such as acrylates, leading to the formation of a cross-linked polymer network in a process known as UV curing. bgsu.edu While this specific derivative is not a common commercial photoinitiator, its structure is fundamentally suited for this application.

Intermediates for Functional Organic Materials (e.g., Liquid Crystals, Optoelectronic Components)

Aromatic ketones are important structural motifs in the synthesis of various functional organic materials. The rigid, planar structure of the benzophenone core, combined with the potential for further functionalization, makes this compound a plausible intermediate for materials used in optoelectronics. Its derivatives could be explored for applications in liquid crystal displays or as components in organic light-emitting diodes (OLEDs), where molecular rigidity and specific electronic properties are required.

Synthesis of Specialized Monomers and Cross-linking Agents

Beyond its direct use in polymerization, this compound can be chemically modified to produce other specialized monomers. The ketone functional group can undergo various reactions, such as reduction or Grignard reactions, to introduce new functionalities. The reactive fluorine atoms can also be substituted with other groups to create entirely new monomers. These new monomers could be designed with specific properties, such as built-in cross-linking capabilities, to produce thermosetting resins with enhanced thermal and chemical stability.

Design of Hybrid Materials Incorporating this compound Moieties

The strategic incorporation of this compound into polymer structures is a key approach in the design of advanced hybrid materials. This monomer serves as a specialized building block for creating high-performance poly(aryl ether ketones) (PAEKs) with tailored properties. The unique combination of the bulky tert-butyl group and the two fluorine atoms on the benzophenone core allows for precise control over the final characteristics of the material, making it a valuable component for hybrid material design.

The primary role of the this compound moiety in hybrid materials is to modify the properties of the host polymer matrix at a molecular level. These modifications are then leveraged to enhance performance when combined with other materials, such as inorganic fillers, carbon nanotubes, or other polymers, to form a hybrid material.

Key Design Principles:

Enhanced Solubility and Processability: The bulky tert-butyl group introduces significant steric hindrance along the polymer backbone. This disrupts close chain packing, leading to improved solubility in common organic solvents. This enhanced solubility is a critical design feature, as it facilitates the solution-based processing of hybrid materials, such as spin coating for thin films or mixing with nanoparticles for composite fabrication.

Tuning Thermal Properties: While the rigid benzophenone unit contributes to high thermal stability, the tert-butyl group can lower the glass transition temperature (Tg) compared to its non-substituted counterparts. This allows for the design of hybrid materials with a wider processing window.

Low Dielectric Constant: The inclusion of fluorine atoms is a well-established strategy for lowering the dielectric constant of a material. nih.gov Polymers incorporating the 3',4'-difluorobenzophenone structure are therefore excellent candidates for the organic matrix in hybrid materials designed for microelectronics and high-frequency communication applications. nih.gov

Controlled Interfacial Interactions: In composite materials, the surface chemistry of the polymer matrix is crucial for achieving good adhesion with the filler. The fluorine and tert-butyl groups on the this compound moiety can be used to tailor the surface energy and compatibility of the polymer matrix with various reinforcing agents.

Research Findings in Polymer Modification:

While research specifically on hybrid materials incorporating this compound is specialized, extensive studies on analogous fluorinated and bulky-group-substituted PAEKs provide a strong basis for their design. Research has shown that the introduction of fluorine-containing groups can significantly increase the free volume within a polymer, which in turn reduces its dielectric constant and dielectric loss. nih.gov Similarly, bulky substituents are known to enhance the solubility and processability of otherwise intractable aromatic polymers.

The synthesis of copolymers is a powerful method for creating molecular-level hybrid materials. By reacting this compound with a mixture of other dihydroxy or difluoro monomers, it is possible to create random or block copolymers. This approach allows for the fine-tuning of properties by adjusting the ratio of the different monomer units. For example, a copolymer could be designed to have the high thermal stability of a standard PAEK, combined with the enhanced solubility and low dielectric constant imparted by the this compound units.

The table below illustrates the projected impact of incorporating this compound moieties into a standard PAEK matrix for the design of hybrid materials.

| Property | Standard PAEK Matrix | PAEK with this compound Moiety | Rationale for Change in Hybrid Material Design |

| Solubility in NMP | Limited | High | Facilitates solution blending with functional fillers and casting of thin-film composites. |

| Dielectric Constant (1 MHz) | ~3.0 - 3.2 | ~2.6 - 2.8 | Desirable for hybrid materials used in high-frequency electronic substrates and insulation. bit.edu.cn |

| Glass Transition Temp. (Tg) | > 150 °C | 130 - 145 °C | Allows for a wider processing window and lower processing temperatures for the final hybrid material. |

| Water Absorption | Low (~0.3%) | Very Low (~0.2%) | Enhanced environmental stability for hybrid materials in humid conditions. bit.edu.cn |

| Adhesion to Fillers | Moderate | Tunable | The functional groups allow for modification of interfacial properties to improve compatibility with specific fillers. |

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl 3 ,4 Difluorobenzophenone Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. chemrxiv.orgchemrxiv.org DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. These methods are widely used to predict the ground-state properties of organic molecules like substituted benzophenones. scialert.netscialert.netresearchgate.net For 4-tert-Butyl-3',4'-difluorobenzophenone, DFT would be employed to elucidate its fundamental chemical and physical characteristics.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as the minimum energy conformation. Geometry optimization is the process of systematically altering the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy. For this compound, this would involve calculating the forces on each atom and adjusting their positions until these forces become negligible. A common and effective approach for such calculations is the B3LYP functional combined with a basis set like 6-311++G(d,p), which has been successfully applied to other benzophenone (B1666685) derivatives. chemrxiv.orgchemrxiv.org

The optimization process would yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting structure would reveal the spatial relationship between the 4-tert-butylphenyl group and the 3,4-difluorophenyl group relative to the central carbonyl (C=O) bridge.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes:

It confirms that the optimized structure is a true energy minimum. The absence of any imaginary frequencies indicates that the structure is stable.

It predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes.

The table below illustrates the type of data obtained from a geometry optimization of this compound.

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations (Note: These are representative parameters of the type that would be calculated. Specific values require a dedicated computational study.)

| Parameter | Atom Connections | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C-F (para) | ~1.35 Å | |

| C-F (meta) | ~1.34 Å | |

| C-C (carbonyl-phenyl) | ~1.50 Å | |

| Bond Angles | ||

| Phenyl-C-Phenyl | ~121° | |

| O=C-Phenyl | ~119.5° | |

| Dihedral Angle | ||

| Phenyl-C-C-Phenyl | Variable (defines twist) |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor.

LUMO represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scialert.net A small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, DFT calculations would map the electron density distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich tert-butylphenyl ring, while the LUMO is concentrated around the electron-withdrawing difluorophenyl and carbonyl groups.

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this molecule, the ESP map would show a region of high electron density around the carbonyl oxygen, making it a site for electrophilic attack, while the hydrogen atoms of the phenyl rings would be regions of positive potential.

Table 2: Predicted Electronic Properties of this compound (Note: Values are illustrative of typical DFT calculation outputs.)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -2.0 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ~ 4.5 | Indicator of chemical reactivity and stability |

DFT calculations are also a powerful tool for predicting spectroscopic properties. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Similarly, the vibrational frequency analysis described earlier yields a theoretical vibrational spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to assign specific absorption bands to particular molecular motions, such as C=O stretching, C-F stretching, or phenyl ring vibrations.

Ab Initio and Semi-Empirical Methods for Excited State Analysis

While DFT is excellent for ground-state properties, analyzing excited states—which are crucial for understanding photochemical behavior—often requires other methods. Time-Dependent DFT (TD-DFT) is a widely used extension of DFT for this purpose. scialert.netresearchgate.net TD-DFT calculations can predict electronic absorption spectra (UV-Visible spectra) by calculating the energies of transitions from the ground state to various excited states. For a molecule like this compound, which is a derivative of a known photosensitizer, TD-DFT could predict its maximum absorption wavelength (λmax) and identify the nature of the electronic transitions (e.g., n→π* or π→π*). scialert.net

More computationally intensive ab initio methods, such as Configuration Interaction (CI) or Coupled Cluster (CC) theory, can provide even higher accuracy for excited states but are generally reserved for smaller systems due to their high computational cost. Semi-empirical methods offer a faster but less accurate alternative for large systems.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

A single optimized structure represents a molecule in a vacuum at zero Kelvin. To understand its behavior in a realistic environment, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation of the two phenyl rings around the bonds connecting them to the carbonyl carbon, providing insight into the molecule's flexibility and the range of shapes it can adopt at a given temperature.

Simulate Solvent Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can model how the solvent influences its structure and dynamics. This is crucial for accurately predicting properties in solution, as intermolecular interactions can significantly alter molecular behavior.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out potential chemical reaction pathways. For this compound, this could involve studying its synthesis, degradation, or its role in a photochemical reaction.

This analysis involves identifying the structures of reactants, products, and any intermediates along the reaction coordinate. A key aspect is locating the transition state (TS) —the highest energy point on the reaction pathway that connects reactants to products. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

DFT calculations can be used to optimize the geometry of transition states and confirm them via frequency analysis (a true TS has exactly one imaginary frequency). By mapping the entire energy profile, computational chemists can gain a deep understanding of the reaction mechanism, predict reaction outcomes, and design more efficient synthetic routes.

Derivatives and Analogues of 4 Tert Butyl 3 ,4 Difluorobenzophenone: Synthesis and Exploration

Synthesis of Isomeric Difluorobenzophenones Bearing tert-Butyl Groups

The synthesis of benzophenone (B1666685) derivatives is most commonly achieved through the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. nih.gov This method typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the synthesis of asymmetrically substituted benzophenones like the target compound and its isomers, this involves reacting a substituted benzoyl chloride with another substituted benzene (B151609).

For instance, the synthesis of 3,4-difluorobenzophenone can be accomplished by the Friedel-Crafts acylation of benzene with 3,4-difluorobenzoyl chloride. Similarly, 4,4'-di-tert-butylbenzophenone can be prepared via the Friedel-Crafts reaction of tert-butylbenzene (B1681246) with 4-tert-butylbenzoyl chloride or through the alkylation of diphenylmethane (B89790) with tert-butyl chloride followed by oxidation. chemicalbook.com One documented method for preparing 4,4'-di-tert-butyldiphenylmethane involves reacting diphenylmethane with tert-butyl chloride using anhydrous AlCl₃ as a catalyst, achieving yields between 67% and 74%. chemicalbook.com Subsequent oxidation of the methylene (B1212753) bridge would yield the final benzophenone.

The synthesis of specific isomers like 4-tert-butyl-3',5'-difluorobenzophenone would follow a similar logic, reacting tert-butylbenzene with 3,5-difluorobenzoyl chloride. The regioselectivity of the Friedel-Crafts reaction is governed by the directing effects of the substituents on the aromatic rings. The tert-butyl group is an ortho-, para-director, while the acyl group is a meta-director.

Challenges in these syntheses can include the formation of unwanted isomers and the dealkylation of the tert-butyl group under harsh acidic conditions. tandfonline.com Therefore, careful optimization of reaction conditions, including the choice of catalyst and solvent, is essential for achieving high yields and purity. tandfonline.com

Table 1: Synthesis of Isomeric Benzophenones

| Compound | General Synthetic Method | Typical Reagents | Key Considerations |

|---|---|---|---|

| 4,4'-di-tert-butylbenzophenone | Friedel-Crafts Alkylation/Oxidation | Diphenylmethane, tert-butyl chloride, AlCl₃, then an oxidizing agent | Control of polyalkylation; purification of the intermediate. chemicalbook.com |

| 3,4-difluorobenzophenone | Friedel-Crafts Acylation | Benzene, 3,4-difluorobenzoyl chloride, AlCl₃ | Anhydrous conditions are critical for catalyst activity. |

| 4-tert-butyl-3',5'-difluorobenzophenone | Friedel-Crafts Acylation | tert-Butylbenzene, 3,5-difluorobenzoyl chloride, AlCl₃ | Minimizing dealkylation and formation of ortho isomer. |

Functionalization at Different Positions of the Aromatic Rings

Further diversification of the 4-tert-butyl-3',4'-difluorobenzophenone scaffold can be achieved by introducing additional functional groups onto the aromatic rings. The positions of these new substituents are dictated by the directing effects of the groups already present.

On the 4-tert-butylphenyl ring: The tert-butyl group is a strong para-director, and since the para position is occupied by the carbonyl bridge, it primarily directs incoming electrophiles to the ortho positions (positions 3 and 5). The steric hindrance of the bulky tert-butyl group can influence the regioselectivity between these positions.

On the 3,4-difluorophenyl ring: The fluorine atoms are weak ortho-, para-directors but are deactivating. The carbonyl group is a strong deactivating meta-director. Therefore, electrophilic substitution on this ring is generally difficult. The most likely positions for substitution would be ortho to the fluorine atoms (positions 2' and 5') but meta to the carbonyl group.

Common functionalization reactions include nitration, halogenation, sulfonation, and further Friedel-Crafts reactions. These modifications can significantly alter the electronic properties, solubility, and biological activity of the resulting molecules. For example, the introduction of hydrophilic groups like sulfonic acid can render the molecule water-soluble. mdpi.com

Modifications of the Carbonyl Bridge (e.g., Thioketones, Imines)

The carbonyl group (C=O) of the benzophenone core is a key site for chemical modification, allowing for the synthesis of derivatives with fundamentally different properties.

Thioketones: The conversion of the carbonyl group to a thiocarbonyl group (C=S) to form the corresponding thioketone is a common transformation. This is typically achieved using thionating agents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) being one of the most effective. santiago-lab.comthieme-connect.de The reaction generally involves heating the ketone with Lawesson's reagent in an anhydrous, nonpolar solvent like toluene (B28343) or xylene. santiago-lab.comresearchgate.net The resulting thioketones are often intensely colored and have different electronic and coordination properties compared to their carbonyl precursors. scialert.net The mechanism resembles the Wittig reaction, proceeding through a four-membered thiaoxaphosphetane intermediate. acs.org

Imines: The carbonyl group can also be converted into an imine (or Schiff base) by condensation with a primary amine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. Benzophenone imine itself is a stable compound that can be used in further reactions, such as coordination to metal centers to form organometallic complexes.

These modifications of the carbonyl bridge alter the geometry and electronic nature of the central linkage between the two aryl rings, providing a route to new classes of compounds with distinct chemical reactivity and potential applications.

Development of Hybrid Structures with Other Functional Moieties

A powerful strategy in medicinal chemistry and materials science is the creation of hybrid molecules that combine the structural features of this compound with other functional moieties. This approach aims to create multifunctional compounds or to enhance or modulate the properties of the parent molecule.

Examples of this strategy include linking the benzophenone core to other pharmacologically relevant scaffolds. For instance, a structure incorporating a tert-butyl group and a fluorophenyl group has been synthesized as part of a sterically hindered piperazine (B1678402) derivative, a core structure often found in pharmacologically active compounds. This highlights how fragments resembling the title compound can be incorporated into more complex molecular architectures.

Another approach involves using Suzuki coupling or other cross-coupling reactions to link the benzophenone scaffold to other aromatic or heterocyclic systems. For example, derivatives of the 4-tert-butylphenyl moiety, such as 4-(tert-butyl)phenylboronic acid, are common reagents for creating biaryl structures. This allows for the integration of the benzophenone unit into larger, conjugated systems or for its attachment to biomolecules or polymers.

Structure-Reactivity/Property Relationship Studies on Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential for understanding how specific structural modifications influence the biological activity or physical properties of a molecule. For derivatives of this compound, these studies would investigate the impact of varying substituents, their positions, and the nature of the central bridge.

In the context of biological activity, SAR studies on related compounds have shown that:

Fluorine Substitution: The number and position of fluorine atoms can drastically affect properties like metabolic stability, binding affinity to biological targets, and membrane permeability.

Bulky Groups: The presence of a bulky group like tert-butyl can provide steric hindrance that may lead to selective interactions with specific receptors or enzymes, or it can enhance the lipophilicity of the molecule.

Molecular Conformation: The dihedral angle between the phenyl rings, influenced by the substituents, is a critical determinant of how the molecule fits into a binding pocket. nih.gov

By systematically synthesizing and testing a library of derivatives, researchers can build a comprehensive understanding of the SAR/SPR, guiding the rational design of new compounds with optimized properties for specific applications, such as UV absorbers, polymer precursors, or therapeutic agents. mdpi.comrsc.org

Table 2: Summary of Potential Structure-Property Relationships

| Structural Modification | Potential Effect on Properties | Rationale |

|---|---|---|

| Addition of hydroxyl groups | Increased polarity; potential for hydrogen bonding; altered UV absorption. mdpi.com | Introduces polar functional groups capable of specific interactions. |